[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Description
[1-(4-Hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indole core substituted at the 1-position with a 4-hydroxypentyl chain and at the 3-position with a 4-methoxyphenyl group. Its molecular formula is C₂₁H₂₃NO₃ (average mass: 337.42 g/mol). The hydroxypentyl side chain introduces a polar hydroxyl group, which may enhance solubility compared to alkyl chains like pentyl or butyl commonly found in SCRAs . The 4-methoxyphenyl group is a conserved pharmacophore in many SCRAs, contributing to cannabinoid receptor binding .
Properties
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAZEFGKZWEFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043094 | |
| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448893-03-5 | |
| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis
Phenylhydrazine derivatives react with ketones under acidic conditions (e.g., HCl, H₂SO₄) to form the indole backbone. For example, condensation of 4-methoxyphenylhydrazine with levulinic acid yields 3-acetylindole intermediates. These intermediates undergo N-alkylation to attach the hydroxypentyl group.
N-Alkylation of Indole
The hydroxypentyl side chain is introduced via alkylation of the indole nitrogen. Key steps include:
-
Reagent : 5-bromo-1-pentanol or 4-hydroxypentyl bromide.
-
Base : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in anhydrous DMF or THF.
Example :
Indole (1.0 equiv) is treated with NaH (1.2 equiv) in THF, followed by dropwise addition of 4-hydroxypentyl bromide (1.1 equiv). The mixture is refluxed for 18 hours, yielding 1-(4-hydroxypentyl)indole.
Friedel-Crafts Acylation for Methanone Formation
The 3-position of the indole is acylated with 4-methoxybenzoyl chloride via Friedel-Crafts acylation , a widely used method for introducing aromatic ketones.
Reaction Conditions
-
Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.5 equiv) or FeCl₃.
-
Solvent : Dichloromethane (DCM) or nitrobenzene.
Mechanism :
-
AlCl₃ activates the acyl chloride, forming an acylium ion.
-
Electrophilic attack occurs at the indole’s 3-position, followed by deprotonation to yield the methanone.
Yield Optimization :
-
Excess acyl chloride (1.2–1.5 equiv) improves conversion.
Side-Chain Hydroxylation Strategies
Post-synthetic hydroxylation of pentyl side chains is an alternative to pre-functionalized alkylating agents.
Oxidative Hydroxylation
-
Reagents : Osmium tetroxide (OsO₄) or borane-THF followed by hydrogen peroxide.
-
Substrate : 1-(pent-4-enyl)indole derivatives.
-
Outcome : Cis-dihydroxylation of the double bond, followed by selective reduction to the primary alcohol.
Example :
1-(pent-4-enyl)indole is treated with OsO₄ (0.1 equiv) and N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) at 0°C. The resulting diol is reduced with NaBH₄ to yield the 4-hydroxypentyl side chain.
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost efficiency and yield.
Continuous Flow Reactors
Purification Techniques
-
Recrystallization : Methanol/water (3:1) achieves >99% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Fischer + Alkylation | Phenylhydrazine, levulinic acid | 62–68 | 95 | Side-chain regioselectivity |
| Larock + FC Acylation | 2-Iodoaniline, alkyne | 71–75 | 98 | Catalyst cost (Pd) |
| Oxidative Hydroxylation | 1-(pent-4-enyl)indole | 58–63 | 92 | Over-oxidation risks |
Structural Characterization and Validation
Critical analytical data for [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone:
Spectroscopic Data
Chemical Reactions Analysis
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is used in various scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: The compound is studied to understand its metabolic pathways and potential toxic effects.
Pharmacology: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Analytical Chemistry: It is used in mass spectrometry and other analytical techniques to develop methods for detecting synthetic cannabinoids.
Mechanism of Action
The mechanism of action of [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to altered neurotransmitter release and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Pharmacological Activity
- Receptor Affinity: The 4-hydroxypentyl chain in the target compound aligns with , which indicates optimal CB1/CB2 binding with 4–6 carbon side chains. RCS-4 (butyl chain) shows moderate CB1 affinity but lower potency than JWH-018 due to shorter alkyl length . AM630 acts as a CB2 antagonist, with iodine and morpholinoethyl groups critical for receptor selectivity .
- Biological Effects: Hydroxypentyl derivatives (e.g., JWH-210 metabolite in ) are often active metabolites of parent SCRAs, suggesting the target compound may have prolonged activity due to slower hepatic clearance . The 4-methoxyphenyl group (shared with RCS-4 and pravadoline) is associated with mixed cannabinoid/opioid effects, as seen in pravadoline’s dual mechanism .
ADMET Properties
- Solubility: The hydroxyl group in the target compound likely improves water solubility compared to non-polar analogs like JWH-018, aligning with ’s findings on similar indole derivatives .
- This contrasts with AM630’s iodine substitution, which slows metabolism .
- Toxicity : SCRAs with methoxyphenyl groups (e.g., RCS-4) are linked to cardiovascular risks, while hydroxylated variants may exhibit reduced toxicity due to faster excretion .
Key Research Findings
Structural Insights: The 4-hydroxypentyl group balances receptor affinity and solubility, making it a strategic modification for optimizing SCRA pharmacokinetics . Replacement of morpholinoethyl (pravadoline) with hydroxypentyl retains cannabinoid activity but eliminates opioid effects .
Receptor Interactions :
- Molecular docking studies suggest the 4-methoxyphenyl group forms hydrogen bonds with CB1’s Ser383 and Lys192 residues, while the hydroxypentyl chain interacts with hydrophobic pockets .
Clinical Implications: Hydroxylated SCRAs may pose lower abuse liability due to reduced blood-brain barrier permeability compared to non-polar analogs like JWH-018 .
Biological Activity
The compound [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone, often categorized within the synthetic cannabinoid family, has garnered attention for its biological activity and interaction with cannabinoid receptors. This article delves into its pharmacological properties, metabolic pathways, and potential therapeutic applications, drawing from diverse research studies.
Chemical Structure and Properties
- IUPAC Name : [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
- Molecular Formula : C17H21NO3
- Molecular Weight : 299.36 g/mol
This compound is structurally related to other synthetic cannabinoids, influencing its binding affinity and biological effects.
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Its interaction with these receptors leads to various physiological responses, including analgesia, anti-inflammatory effects, and modulation of mood.
1. Cannabinoid Receptor Interaction
Research indicates that this compound exhibits a high binding affinity for CB1 receptors in the central nervous system (CNS), which is responsible for its psychoactive effects. Binding studies have shown that it can activate these receptors more effectively than some traditional cannabinoids, leading to enhanced psychoactive properties .
2. Metabolism and Excretion
The metabolism of [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone involves hydroxylation and conjugation reactions, primarily occurring in the liver. Major metabolites include hydroxylated forms that retain some biological activity but are less potent than the parent compound. Studies have identified specific metabolites in urine samples from users, aiding in forensic analysis of synthetic cannabinoid abuse .
Case Studies
Several case studies have highlighted the effects and risks associated with this compound:
- Case Study 1 : A clinical report documented acute intoxication symptoms in a subject after consumption of herbal blends containing [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone. Symptoms included severe anxiety, tachycardia, and hallucinations, underscoring its potent psychoactive profile.
- Case Study 2 : In a comparative study involving various synthetic cannabinoids, [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone was found to produce more pronounced effects on locomotor activity in rodent models compared to JWH compounds, indicating higher potency .
Pharmacological Effects
A comprehensive review of literature reveals several pharmacological effects attributed to this compound:
- Analgesic Effects : Animal models have shown that it can reduce pain perception significantly.
- Anti-inflammatory Properties : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Toxicological Concerns
Despite its potential therapeutic uses, there are significant concerns regarding toxicity:
- Acute Toxicity : High doses have been linked to severe neurological symptoms and cardiovascular complications.
- Long-term Effects : Chronic use may lead to dependency and withdrawal symptoms similar to those observed with THC .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone with high purity?
- Methodological Answer : A multi-step approach involving Friedel-Crafts acylation and Fischer indole cyclization is recommended. For example, refluxing intermediates like 4-chloro-2-(1H-indol-1-yl)aniline with 4-hydroxybenzaldehyde in ethanol can yield the core structure. Catalysts such as AlCl₃ in dichloromethane optimize acylation efficiency, while boron trifluoride ethyl etherate facilitates cyclization. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H NMR : Identify proton environments (e.g., indole NH signals at δ ~10.98 ppm and methoxy protons at δ ~3.8 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3500 cm⁻¹.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. How can researchers assess the anti-inflammatory potential of this compound in vitro?
- Methodological Answer : Conduct COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Compare IC₅₀ values with standard drugs (e.g., indomethacin) and validate via Western blot for downstream protein modulation (e.g., NF-κB) .
Advanced Research Questions
Q. What computational approaches predict the pharmacokinetic (ADMET) properties of this compound?
- Methodological Answer :
- In Silico Tools : SwissADME or ADMETLab to calculate log P (optimal range: 2–3), topological polar surface area (<140 Ų), and bioavailability scores.
- In Vitro Models : Caco-2 cell assays for intestinal permeability (target log Papp >1 × 10⁻⁶ cm/s) and microsomal stability tests for metabolic profiling .
Q. How does substituent variation on the indole ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., halogens, alkyl groups) at the indole C-2/C-5 positions. Test in bioassays (e.g., antifungal activity via ergosterol biosynthesis inhibition).
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like MAPK or cytochrome P450 enzymes .
Q. What crystallographic methods resolve the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethanol/chloroform). Refine data with SHELXTL; analyze torsion angles and hydrogen-bonding networks.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H⋯O interactions) using CrystalExplorer .
Q. How can conflicting data on synthetic yields be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, catalyst loading) systematically. Use response surface methodology (RSM) to identify optimal conditions.
- Controlled Replication : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidation side reactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
